
lithium;phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium phenol, a compound formed by the combination of lithium and phenol, is an organometallic compound with significant applications in various fields of chemistry and industry. Phenol, also known as carbolic acid, is an aromatic organic compound with the molecular formula C6H5OH. When combined with lithium, it forms lithium phenoxide, which is used in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
From Phenol and Lithium Metal: : One common method to prepare lithium phenol is by reacting phenol with lithium metal. The reaction is typically carried out in an inert atmosphere to prevent the lithium from reacting with moisture or oxygen. The reaction can be represented as: [ \text{C}_6\text{H}_5\text{OH} + \text{Li} \rightarrow \text{C}_6\text{H}_5\text{OLi} + \frac{1}{2}\text{H}_2 ] This reaction is exothermic and should be conducted under controlled conditions to avoid any hazards.
-
From Phenol and Lithium Hydride: : Another method involves the reaction of phenol with lithium hydride. This reaction also produces lithium phenoxide and hydrogen gas: [ \text{C}_6\text{H}_5\text{OH} + \text{LiH} \rightarrow \text{C}_6\text{H}_5\text{OLi} + \text{H}_2 ]
Industrial Production Methods
Industrial production of lithium phenol typically involves large-scale reactions using phenol and lithium compounds. The process is carried out in reactors designed to handle the exothermic nature of the reaction and to ensure the purity of the final product. The use of inert atmospheres and controlled temperatures is crucial to prevent side reactions and ensure high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Lithium phenol can undergo oxidation reactions to form quinones. For example, oxidation with reagents like potassium permanganate or chromium trioxide can convert lithium phenoxide to benzoquinone.
Reduction: Reduction reactions can convert lithium phenol back to phenol. Common reducing agents include lithium aluminum hydride.
Substitution: Lithium phenol can participate in nucleophilic aromatic substitution reactions. For instance, it can react with alkyl halides to form alkylated phenols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products
Oxidation: Benzoquinone.
Reduction: Phenol.
Substitution: Alkylated phenols, acylated phenols.
Applications De Recherche Scientifique
Lithium phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules.
Biology: Lithium phenol derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of lithium phenol compounds in drug development, particularly for their potential neuroprotective effects.
Industry: Lithium phenol is used in the production of polymers, resins, and other industrial chemicals. It is also used as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of lithium phenol involves its ability to act as a nucleophile in various chemical reactions. The lithium ion stabilizes the phenoxide ion, making it more reactive towards electrophiles. This increased reactivity allows lithium phenol to participate in a wide range of chemical transformations, including nucleophilic substitution and addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Phenol: Similar to lithium phenol, sodium phenol is formed by the reaction of phenol with sodium. It is less reactive than lithium phenol due to the larger ionic radius of sodium.
Potassium Phenol: Formed by the reaction of phenol with potassium, it is also less reactive than lithium phenol but is used in similar applications.
Uniqueness
Lithium phenol is unique due to the small size and high charge density of the lithium ion, which makes it more reactive and efficient in various chemical reactions compared to its sodium and potassium counterparts. This increased reactivity makes lithium phenol a valuable reagent in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
148483-89-0 |
|---|---|
Formule moléculaire |
C6H6LiO+ |
Poids moléculaire |
101.1 g/mol |
Nom IUPAC |
lithium;phenol |
InChI |
InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1 |
Clé InChI |
XAVQZBGEXVFCJI-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


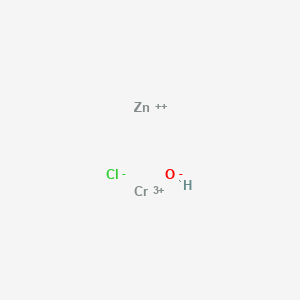
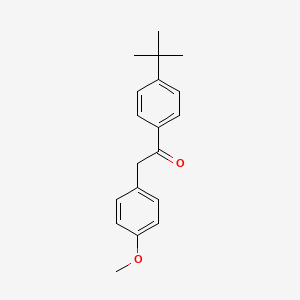
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
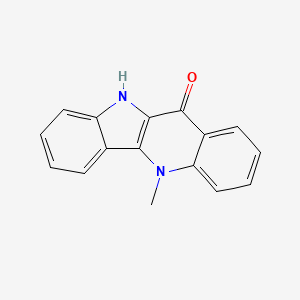
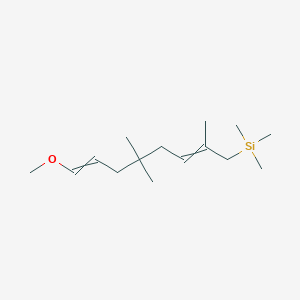
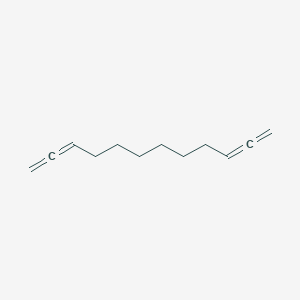


![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
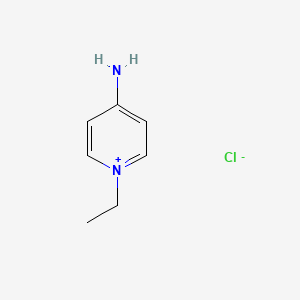



![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)
